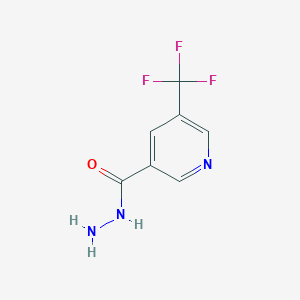

5-(Trifluoromethyl)nicotinohydrazide

CAS No.:

Cat. No.: VC20341403

Molecular Formula: C7H6F3N3O

Molecular Weight: 205.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F3N3O |

|---|---|

| Molecular Weight | 205.14 g/mol |

| IUPAC Name | 5-(trifluoromethyl)pyridine-3-carbohydrazide |

| Standard InChI | InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-4(2-12-3-5)6(14)13-11/h1-3H,11H2,(H,13,14) |

| Standard InChI Key | BHEDCYNYDPKUMC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=C1C(F)(F)F)C(=O)NN |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-(Trifluoromethyl)nicotinohydrazide belongs to the class of pyridinecarbohydrazides, featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and a hydrazide moiety at the 3-position. The compound’s systematic IUPAC name, 5-(trifluoromethyl)pyridine-3-carbohydrazide, reflects this substitution pattern. Its canonical SMILES representation is , and its InChIKey is BHEDCYNYDPKUMC-UHFFFAOYSA-N. The trifluoromethyl group () contributes to the molecule’s lipophilicity and electronic properties, while the hydrazide group () enables hydrogen bonding and coordination with biological targets .

Table 1: Molecular Properties of 5-(Trifluoromethyl)nicotinohydrazide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.14 g/mol |

| IUPAC Name | 5-(trifluoromethyl)pyridine-3-carbohydrazide |

| CAS Number | Not publicly disclosed |

| SMILES | C1=C(C=NC=C1C(F)(F)F)C(=O)NN |

| InChIKey | BHEDCYNYDPKUMC-UHFFFAOYSA-N |

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 5-(Trifluoromethyl)nicotinohydrazide typically proceeds via hydrazinolysis of a nicotinic acid derivative. A common route involves reacting ethyl 5-(trifluoromethyl)nicotinate with hydrazine hydrate in an ethanol solvent under reflux conditions:

The reaction leverages the nucleophilic attack of hydrazine on the ester carbonyl group, yielding the hydrazide product. The trifluoromethyl group, introduced via precursor synthesis, remains intact due to its stability under basic conditions. Alternative methods include the use of nicotinoyl chlorides, though these routes are less common due to handling challenges.

Derivatives and Structural Modifications

Derivatives of 5-(Trifluoromethyl)nicotinohydrazide are explored to enhance bioavailability or target specificity. Notable modifications include:

-

Schiff Base Formation: Condensation with aldehydes or ketones to form hydrazones, which exhibit improved metal-chelating properties.

-

Acetylation: Protection of the hydrazide nitrogen with acetyl groups to modulate reactivity, as seen in -acetyl-6-(trifluoromethyl)nicotinohydrazide.

-

Heterocyclic Fusion: Incorporation into larger heterocyclic systems, such as triazoles or pyrazolines, to exploit synergistic electronic effects .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL). The trifluoromethyl group enhances lipophilicity (logP ≈ 1.8), facilitating membrane permeability. Stability studies indicate degradation under strong acidic or alkaline conditions, with a half-life of >24 hours at neutral pH.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch) and 3300 cm (N–H stretch).

-

NMR Spectroscopy:

-

: δ 8.9 (s, 1H, pyridine-H), δ 8.3 (d, 1H, pyridine-H), δ 4.2 (s, 2H, NH).

-

: δ -62 ppm (CF group).

-

Biological Activity and Applications

Medicinal Chemistry

The compound’s hydrazide moiety acts as a pharmacophore in enzyme inhibition. Preliminary studies suggest activity against:

-

Microbial Targets: Inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC ≈ 12 µM) .

-

Cancer Cells: Cytotoxicity against A549 lung adenocarcinoma cells (IC ≈ 45 µM) via apoptosis induction .

-

Neurological Disorders: Modulation of monoamine oxidase-B (MAO-B) activity, relevant to Parkinson’s disease.

Table 2: Comparative Bioactivity of TFMP Derivatives

| Compound | Application | Target Organism |

|---|---|---|

| Fluazifop-butyl | Herbicide | Grasses |

| 5-(Trifluoromethyl)nicotinohydrazide | Antimicrobial | M. tuberculosis |

| N'-Acetyl derivative | Anticancer | A549 cells |

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s mode of action in microbial and cancer cell lines.

-

Derivative Optimization: Explore hybrid molecules combining the hydrazide motif with triazole or quinoline scaffolds.

-

Regulatory Testing: Conduct OECD-compliant ecotoxicological assessments to evaluate environmental risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume